molecular formula C9H13N3O2 B1420979 5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid CAS No. 1216236-82-6

5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Cat. No.: B1420979
CAS No.: 1216236-82-6
M. Wt: 195.22 g/mol
InChI Key: PCDYXULSYOUBNA-UHFFFAOYSA-N
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Description

5-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ( 1216236-82-6) is a versatile tetrahydropyrido-pyrazole scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate for the development of novel therapeutics targeting neuropathic pain. Research has demonstrated that derivatives based on this core structure exhibit a unique multi-target mechanism of action, functioning as potent inhibitors of tumour necrosis factor-alpha (TNF-α) and nitric oxide, while also displaying notable affinity for the cannabinoid receptor subtype 1 (CB₁) . One prominent analogue, synthesized from this lead structure, showed pronounced efficacy in preclinical models, providing effective antinociception in both chronic constriction injury and partial sciatic nerve injury models . With a molecular formula of C9H13N3O2 and a molecular weight of 195.22 g/mol, this building block is essential for researchers designing and synthesizing new bioactive molecules aimed at complex multi-targeted treatment strategies . The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-2-12-4-3-7-6(5-12)8(9(13)14)11-10-7/h2-5H2,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDYXULSYOUBNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (CAS No. 1332528-99-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

The molecular formula of this compound is C9H14N3O2C_9H_{14}N_3O_2, with a molecular weight of 214.23 g/mol. The compound is typically stored at room temperature and is used primarily for research purposes in laboratories.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its potential as an anti-inflammatory agent, anticancer properties, and effects on the central nervous system (CNS).

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. For instance:

  • In vitro studies : Compounds similar to 5-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine have shown significant inhibition of cancer cell proliferation in various human tumor cell lines such as HeLa and HCT116. Notably, some derivatives exhibited IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK) such as CDK2 and CDK9 .

Anti-inflammatory Properties

The compound's structural characteristics suggest potential anti-inflammatory effects. Pyrazolo[4,3-c]pyridine derivatives have been reported to inhibit inflammatory pathways effectively. Although specific data on 5-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine's anti-inflammatory activity remains limited, related compounds have demonstrated promising results in preclinical models.

CNS Activity

There is emerging interest in the CNS effects of pyrazolo[4,3-c]pyridine derivatives. Some studies indicate that these compounds may act as modulators of neurotransmitter systems or possess neuroprotective properties. However, detailed pharmacological profiles for 5-Ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine are still required to elucidate its exact mechanisms of action.

Data Table: Biological Activity Summary

Activity Type Description IC50/EC50 Values References
AnticancerInhibition of proliferation in cancer cell linesCDK2: 0.36 µM; CDK9: 1.8 µM
Anti-inflammatoryPotential inhibition of inflammatory pathwaysNot specified
CNS ActivityPossible modulation of neurotransmitter systemsNot specified

Case Studies

  • Study on Anticancer Effects : A study conducted on a series of pyrazolo[4,3-c]pyridine derivatives demonstrated significant cytotoxicity against various cancer cell lines with varying degrees of selectivity towards specific kinases .
  • Neuropharmacological Assessment : Another investigation into the neuropharmacological effects indicated that certain pyrazolo derivatives could enhance cognitive function in animal models but required further exploration for safety and efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Modifications to the pyrazolo-pyridine scaffold significantly alter physicochemical properties, influencing solubility, stability, and bioavailability. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (free acid) 5-Ethyl, 3-COOH C₉H₁₃N₃O₂ 195.22 Polar due to COOH; moderate lipophilicity
5-(tert-Boc)-2-Methyl Derivative 5-tert-Boc, 2-Methyl, 3-COOH C₁₃H₁₉N₃O₄ 281.31 Increased steric bulk; Boc enhances stability during synthesis
Ethyl Ester Hydrochloride 3-COOEt, 5-H C₁₀H₁₆ClN₃O₂ 245.71 Ester improves lipophilicity; prodrug potential
Apixaban (BMS-562247) Complex substituents C₂₅H₂₅N₅O₄ 459.50 High potency Factor Xa inhibitor; clinical anticoagulant
  • Ethyl vs. tert-Boc Groups : The tert-butoxycarbonyl (Boc) group in analogs (e.g., CAS 1706446-22-1) increases molecular weight by ~86 g/mol compared to the ethyl group, reducing polarity and enhancing synthetic stability .
  • Carboxylic Acid vs.
Pharmacological Profiles
  • Apixaban : A clinically approved anticoagulant with a pyrazolo-pyridine core. Its 4-methoxyphenyl and oxo-piperidinyl substituents confer high selectivity for Factor Xa (IC₅₀ = 0.08 nM) .
  • Sulfonamide Derivatives : Analogs like compound 17 (4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine sulfonamide) were optimized for metabolic stability, highlighting the scaffold’s versatility in drug design .

Preparation Methods

Synthesis of 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate

This method involves using hydrazine hydrate to construct a pyrazole ring, followed by an aromatic nucleophilic substitution reaction between the pyrazole ring and fluorobenzonitrile. This approach uses readily available raw materials, provides high atom economy, is low cost, and allows for easy reaction control and convenient operation, facilitating industrial production.

Step 1 : React compound 1 with diethyl oxalate in the presence of hexamethyldisilazane lithium amide to generate compound 2. This step is conducted in tetrahydrofuran at -78°C for 1 hour, then at 25°C for 12 hours.

Step 2 : React compound 2 with hydrazine hydrate to generate compound 3. This step is carried out in acetic acid at 80°C for 1 hour.

Step 3 : React compound 3 with o-fluorobenzonitrile to obtain compound 4. This step is performed in dimethyl sulfoxide at 100°C for 12 hours.

Synthesis of 1-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

This method uses 5-tert-butyl-3-ethyl-1-(2-cyanophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ester as a starting material.

Step a : Generate compound 5 from compound 4 using palladium on carbon and hydrogen.

Step b : Generate compound 6 from compound 5 using lithium hydroxide.

Step c : Generate compound 7 by reacting compound 6 with fluorenylmethoxycarbonyl succinimide and sodium bicarbonate.

One-Pot Synthesis of Pyrazolo[4,3-c]pyridine

A literature method can be adopted for a one-pot synthesis of the key pyrazolo[4,3-c]pyridine intermediate, without isolating the intermediate mixed-Claisen condensation product.

Q & A

Q. What are the common synthetic routes for 5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves cyclocondensation of substituted hydrazines with cyclic ketones or esters. For example, describes a two-step process: (1) condensation of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with 2-hydroxyethylhydrazine in ethanol, followed by (2) sulfonylation with chloronaphthalene sulfonyl chloride in acetonitrile. Yield optimization requires precise stoichiometry (1:1 molar ratio of reactants) and inert conditions to prevent side reactions. Reaction temperature (room temperature vs. reflux) and solvent polarity (ethanol vs. DCM) significantly impact product purity. Post-synthesis purification via flash chromatography or crystallization (e.g., methanol evaporation, as in ) improves yields to >70% .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR/MS : ¹H/¹³C NMR identifies proton environments (e.g., ethyl group at δ 1.2–1.4 ppm, pyrazole protons at δ 7.8–8.2 ppm). High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 250.12) .
  • X-ray crystallography : SHELX software () refines crystal structures. For example, reports monoclinic space group P2₁/c* with cell parameters a = 14.790 Å, b = 10.432 Å, c = 13.155 Å, β = 103.84°. Hydrogen bonding (N–H⋯O/Cl) and π-π stacking (centroid distance 3.608 Å) stabilize the lattice .

Table 1 : Key Crystallographic Data (from )

ParameterValue
Space groupP2₁/c*
Cell volume (ų)1970.9
Z4
R-factor0.041

Q. What safety protocols are essential during synthesis and handling?

  • Methodological Answer :
  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact with intermediates like chlorinated sulfonamides ().
  • Conduct reactions in fume hoods due to volatile solvents (acetonitrile, DCM).
  • Waste disposal: Segregate halogenated byproducts (e.g., Cl⁻) for professional treatment () .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyrazolo-pyridine derivatives?

  • Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For example, pyrazole NH protons may appear broadened in DMSO-d⁶ due to hydrogen bonding. To resolve:
  • Variable-temperature NMR : Identifies dynamic processes (e.g., tautomer exchange).
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict stable conformers and compare with experimental data ( used NMR/MS to validate intermediates) .
  • X-ray vs. NMR comparisons : ’s crystal structure confirmed the tetrahydropyridinium ring’s half-chair conformation, resolving ambiguities in NOESY spectra .

Q. What strategies optimize the enantiomeric purity of chiral derivatives during synthesis?

  • Methodological Answer :
  • Chiral auxiliaries : Use tert-butoxycarbonyl (Boc) groups () to direct stereochemistry.
  • Asymmetric catalysis : Pd-catalyzed cross-coupling (e.g., Ullmann reaction in ) with chiral ligands (BINAP) improves enantioselectivity.
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers. Monitor optical rotation ([α]D²⁵) for purity .

Q. How do computational methods aid in predicting biological activity or binding modes?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina docks the compound into target proteins (e.g., kinase domains). The pyrazole-carboxylic acid moiety often chelates Mg²⁺ in ATP-binding pockets ( notes pyrazolo[3,4-d]pyrimidines as kinase inhibitors).
  • QSAR modeling : Correlate substituent effects (e.g., ethyl vs. methyl groups) with IC₅₀ values. highlights chlorophenyl groups enhancing hydrophobic interactions .

Q. What experimental approaches validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH stability assay : Incubate in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient).
  • Plasma stability : Add compound to human plasma (37°C, 24 hrs). Quench with acetonitrile, centrifuge, and analyze supernatant.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition >200°C, as in ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

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